2-Methoxy-6-nitrophenol
Overview
Description
2-Methoxy-6-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Atmospheric Chemistry : 2-Methoxy-6-nitrophenol is formed as an oxidation product of guaiacol (2-methoxyphenol) in the atmosphere. This compound is generated from the pyrolysis of wood lignin and its reaction with hydroxyl radicals. This process contributes to secondary organic aerosol formation, a significant aspect of air pollution and atmospheric chemistry (Lauraguais et al., 2014).
Organic Synthesis : Various methods have been developed for synthesizing this compound-related compounds. For instance, 6-Methoxy-2-benzoxazolinone, a derivative, has been synthesized through improved procedures, highlighting the compound's relevance in organic synthesis (Richey et al., 1975).
Environmental Science : Studies have shown that nitrophenols, including this compound, are important environmental pollutants. Their toxicity and degradation in anaerobic systems have been explored, demonstrating their impact on ecosystems and the importance of understanding their environmental behavior (Uberoi & Bhattacharya, 1997).
Analytical Chemistry : this compound has been used in the development of novel fluorescent colorimetric Schiff base chemosensors for the selective and sensitive detection of Al3+ ions. This application is crucial in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).
Optical Properties : The linear and nonlinear optical properties of this compound have been investigated, revealing its potential in photonics and materials science. Such studies are critical for developing new materials with specific optical characteristics (Nagasawa et al., 1993).
Safety and Hazards
2-Methoxy-6-nitrophenol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mechanism of Action
- The compound’s role is to scavenge these harmful radicals, preventing oxidative damage to cellular components such as lipids, proteins, and DNA .
- The presence of the 4-OH and 5-NO2 groups significantly influences the energy and kinetics of these reactions .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Nitroaromatic compounds are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that nitroaromatic compounds like 2-Methoxy-6-nitrophenol may have antioxidant activity . This suggests that this compound could potentially influence cell function by modulating oxidative stress.
Molecular Mechanism
Nitroaromatic compounds are known to undergo various reactions, including direct substitution with nitric acid
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that nitroaromatic compounds can be stable under certain conditions .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Nitroaromatic compounds can be metabolized by microbes via aerobic, anaerobic, or dual pathways
Properties
IUPAC Name |
2-methoxy-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXFJKBQZVRPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449158 | |
Record name | 2-Methoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15969-08-1 | |
Record name | 6-Nitroguaiacol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015969081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITROGUAIACOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZLE25UH9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Methoxy-6-nitrophenol?
A1: this compound (molecular formula C₇H₇NO₄, molecular weight 169.14 g/mol) has been structurally characterized using various spectroscopic techniques. While the provided abstracts do not detail specific spectroscopic data, research on a related compound, 4-allyl-2-methoxy-6-nitrophenol, confirms its crystal structure. This molecule crystallizes in the centrosymmetric space group P with three independent molecules in the asymmetric unit []. This information suggests that similar analytical techniques could be employed to elucidate the structure of this compound.
Q2: How does the nitro group in this compound impact its function as a chemosensor compared to its analog without the nitro group?
A2: Research indicates that the presence of the nitro group in this compound significantly enhances its sensitivity and response time as a colorimetric chemosensor for amines compared to its analog lacking the nitro group []. This difference highlights the impact of structural modifications on the compound's activity and potential applications in sensing technologies.
Q3: Can this compound be used as a building block for synthesizing other compounds with biological activity?
A3: Yes, this compound serves as a key starting material in the synthesis of Schiff base ligands [, ]. These ligands, when complexed with metal ions like NiII, CuII, ZnII, and CdII, exhibit moderate to significant antibacterial activity []. This application showcases the versatility of this compound in developing novel compounds with potential medicinal applications.
Q4: Are there any studies on the environmental impact and degradation of this compound?
A4: The provided abstracts do not offer specific details regarding the environmental impact or degradation pathways of this compound. Given its potential use in various applications, further research is crucial to understand its fate in the environment and develop strategies for its safe disposal and mitigation of any potential negative ecological effects.
Q5: What are the potential applications of thallium (III) nitrate in organic synthesis involving this compound?
A5: Thallium (III) nitrate demonstrates intriguing reactivity with 4-allylphenols, a class of compounds closely related to this compound. Depending on the substituents on the aromatic ring, thallium (III) nitrate can either promote methoxylation or attack the allyl group, leading to the formation of diverse phenolic products []. This finding suggests potential applications of thallium (III) nitrate in modifying the structure of this compound and creating novel derivatives with potentially altered properties.
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